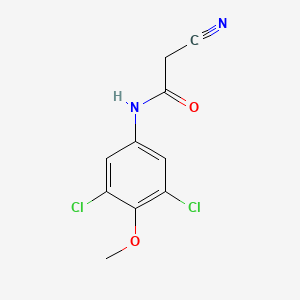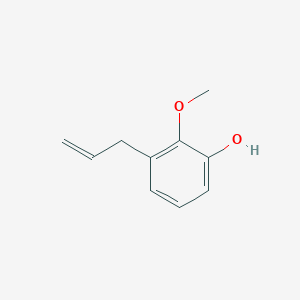
Phenol, 2-methoxy-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allylguaiacol, also known as 3-Allyl-2-methoxyphenol, is a phenolic compound with the molecular formula C10H12O2. It is a derivative of guaiacol and is characterized by the presence of an allyl group attached to the aromatic ring. This compound is known for its aromatic properties and is found in various essential oils, including clove oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylguaiacol can be achieved through several methods. One common approach involves the partial demethylation of 1-allyl-2,3-dimethoxybenzene. This process includes the following steps:
Claisen Rearrangement: Allyl 2-benzoyloxyphenyl ether undergoes Claisen rearrangement to form an intermediate.
Methylation and Hydrolysis: The intermediate is then methylated and subsequently hydrolyzed to yield 3-Allylguaiacol.
Industrial Production Methods: Industrial production of 3-Allylguaiacol typically involves the extraction from essential oils, such as clove oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allylguaiacol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Allylguaiacol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial properties and is studied for its potential use in treating infections.
Medicine: It is investigated for its anesthetic properties and potential use in dental applications.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
3-Allylguaiacol is similar to other phenolic compounds such as eugenol and guaiacol:
Eugenol: Both compounds have similar structures, but eugenol has an additional methoxy group at the para position.
Guaiacol: Guaiacol lacks the allyl group present in 3-Allylguaiacol, making it less reactive in certain chemical reactions
Comparación Con Compuestos Similares
- Eugenol
- Guaiacol
- Chavibetol
3-Allylguaiacol stands out due to its unique combination of an allyl group and a methoxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1941-12-4 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-methoxy-3-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 |
Clave InChI |
HKHVWTUGAJEQNP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


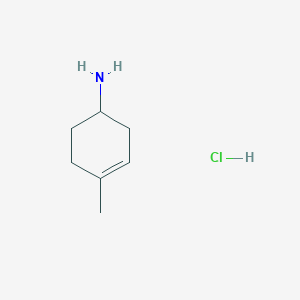
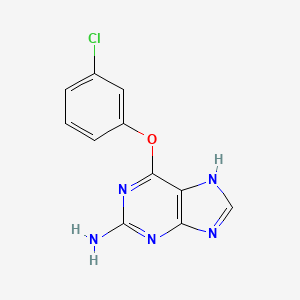
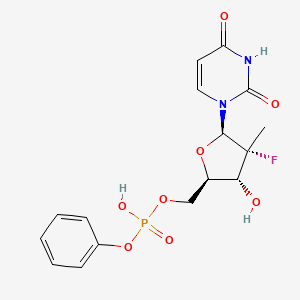

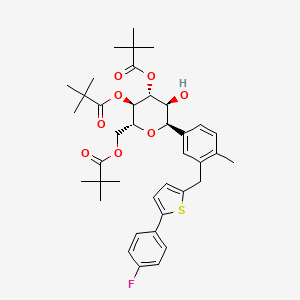
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)

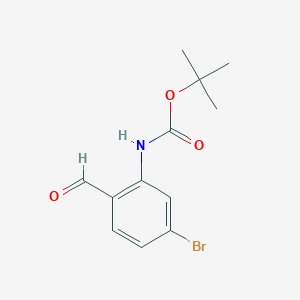

![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

